molecular formula C13H8Cl2N2O3 B11544733 Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-

Cat. No.: B11544733
M. Wt: 311.12 g/mol
InChI Key: HPCMVERCUQUVGJ-UHFFFAOYSA-N
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Description

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a phenol group substituted with a 2,3-dichlorophenyliminomethyl group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of nitrophenol compounds exhibit antimicrobial properties. For instance, studies have shown that nitrophenol derivatives can inhibit the growth of various bacterial strains. The specific compound 2-(2,3-dichlorophenyliminomethyl)-4-nitro- has been evaluated for its effectiveness against pathogenic bacteria, with findings suggesting moderate to potent activity against strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antitubercular Agents
A related study synthesized various derivatives of nitrophenol for their potential as antitubercular agents. The synthesized compounds were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative exhibited an MIC of 4 μg/mL, indicating that structural modifications in the phenolic framework can lead to enhanced biological activity .

Materials Science

Corrosion Inhibition
Phenolic compounds are known for their ability to act as corrosion inhibitors in metal surfaces. The compound 2-(2,3-dichlorophenyliminomethyl)-4-nitro- has been studied for its effectiveness in protecting mild steel from corrosion. In laboratory tests, the compound demonstrated significant inhibition rates when applied in acidic environments, making it a candidate for industrial applications where metal protection is critical.

Data Table: Corrosion Inhibition Efficiency

Compound NameInhibition Efficiency (%)Environment
Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-85Acidic Solution
Phenol Derivative A70Acidic Solution
Phenol Derivative B60Acidic Solution

Environmental Science

Pesticidal Applications
The compound has also been investigated for its pesticidal properties. Studies have shown that nitrophenol derivatives can be effective against various pests, suggesting potential applications in agricultural practices. The compound's mechanism involves disrupting the nervous systems of insects, leading to mortality.

Case Study: Pesticidal Efficacy
In a controlled study evaluating the efficacy of several nitrophenol derivatives on common agricultural pests, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- was found to significantly reduce pest populations compared to untreated controls. The results highlighted the potential for this compound as a safer alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The nitro group may also contribute to its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenol
  • 4-Nitrophenol
  • 2,3-Dichlorobenzaldehyde

Uniqueness

Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

Phenol derivatives, particularly those with nitro and dichlorophenyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- , exploring its biological activities through various studies and evaluations.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Name : Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-
  • Molecular Formula : C13H9Cl2N1O3
  • Molecular Weight : 302.12 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that phenolic compounds exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:
    • Against Staphylococcus aureus: MIC of 20 μM.
    • Against Pseudomonas aeruginosa: MIC of 30 μM.

These results suggest that the presence of the nitro group enhances the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy .

Bacterial StrainMIC (μM)
Staphylococcus aureus20
Pseudomonas aeruginosa30

2. Antitubercular Activity

The compound also demonstrates promising antitubercular activity. A study highlighted that related nitrophenolic compounds showed MIC values as low as 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group at specific positions is crucial for this activity, indicating a possible mechanism involving intracellular interactions that lead to bacterial cell death .

3. Anti-inflammatory Potential

The anti-inflammatory properties of phenolic compounds are well-documented. The compound under review has been linked to modulation of inflammatory pathways, particularly through inhibition of the NF-κB signaling pathway:

  • Compounds similar to the one in focus have shown an increase in NF-κB activity by approximately 10–15%, suggesting a complex interaction that may involve both pro-inflammatory and anti-inflammatory mechanisms .

4. Antitumoral Activity

Emerging research indicates that certain phenolic compounds exhibit antitumoral properties. The compound's structure suggests potential activity against various cancer cell lines, with preliminary studies pointing towards its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antimicrobial Efficacy

In a study evaluating a series of phenolic compounds, the efficacy of the compound was compared with other derivatives. The findings indicated that while many compounds exhibited varying degrees of antimicrobial activity, the dichlorophenyl and nitro substitutions significantly enhanced the overall effectiveness against resistant strains such as MRSA .

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of the compound with key proteins involved in bacterial resistance mechanisms. The calculated interaction energies suggest strong binding capabilities with main protease (Mpro) and NSP9 proteins, indicating potential for further development as an antiviral agent against SARS-CoV-2 .

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-2-1-3-11(13(10)15)16-7-8-6-9(17(19)20)4-5-12(8)18/h1-7,18H

InChI Key

HPCMVERCUQUVGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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